6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
Description
Historical Evolution of Pyrrolopyrimidine-Based Scaffolds in Medicinal Chemistry
The development of pyrrolopyrimidine derivatives as bioactive agents traces back to early investigations into purine isosteres during the 1970s, with seminal work demonstrating their potential as kinase inhibitors and antiviral agents. The fusion of pyrrole and pyrimidine rings created a planar, aromatic system capable of mimicking adenosine triphosphate (ATP) binding while offering enhanced metabolic stability compared to natural nucleosides. A critical milestone emerged in the 2000s with the systematic exploration of substitution patterns on the pyrrolo[3,4-d]pyrimidine core, particularly at the 2-position, where electron-withdrawing groups like carbonitrile were found to improve both synthetic tractability and target engagement.
Key historical advancements include:
- 2000–2010 : Development of regioselective synthesis methods enabling large-scale production of pyrrolo[3,4-d]pyrimidine precursors.
- 2011–2015 : Structural optimization campaigns demonstrating the carbonitrile group's role in enhancing blood-brain barrier penetration for CNS-targeted agents.
- 2016–Present : Computational studies rationalizing the scaffold's preference for binding to ATP pockets in tyrosine kinases and epigenetic regulators.
Strategic Significance of Carbonitrile Functionalization in Heterocyclic Systems
The carbonitrile (-C≡N) group at the 2-position confers three critical advantages:
- Electronic Modulation : The strong electron-withdrawing nature activates adjacent positions for nucleophilic aromatic substitution, enabling sequential functionalization. This property has been exploited to create combinatorial libraries targeting diverse biological pathways.
- Hydrogen Bonding Capacity : While not a traditional hydrogen bond donor, the carbonitrile's polarized C≡N bond participates in non-covalent interactions with backbone amides in kinase active sites, as demonstrated in co-crystal structures of EGFR inhibitors.
- Metabolic Stability : Comparative studies show 2-carbonitrile derivatives exhibit 3–5× longer plasma half-lives than analogous 2-amino or 2-hydroxy compounds, attributed to reduced oxidative metabolism at the pyrimidine ring.
Recent synthetic innovations have focused on leveraging the carbonitrile group as a chemical handle for late-stage diversification:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at the 4-position proceed with 92% efficiency when directed by the electron-deficient carbonitrile group.
- Cyano-to-Tetrazole Conversion : Treatment with sodium azide converts the carbonitrile to a tetrazole ring, expanding hydrogen bonding capabilities while maintaining molecular planarity.
- Coordination Chemistry : The nitrile nitrogen serves as a ligand for transition metals, enabling the development of diagnostic radiolabeled probes for target engagement studies.
A comparative analysis of substituent effects on kinase inhibition reveals:
| Substituent (Position 2) | IC₅₀ (EGFR WT) | LogP | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Carbonitrile | 0.016 µM | 1.2 | 8.7 h |
| Amino | 0.89 µM | 0.3 | 2.1 h |
| Methyl | 3.45 µM | 1.8 | 4.9 h |
| Hydrogen | >10 µM | 0.9 | 1.5 h |
Data adapted from EGFR inhibition studies demonstrates the carbonitrile's superior potency and pharmacokinetic profile compared to common alternatives.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-1-7-10-3-5-2-9-4-6(5)11-7/h3,9H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGULKVWYPKGQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672042 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947305-16-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate nitrile-containing reagents under specific conditions . For instance, the reaction of delta-valerolactone with methyl thiocyanate in the presence of trifluoromethanesulfonic anhydride can yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability . Additionally, the use of robust catalysts and environmentally friendly solvents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, methyl thiocyanate, and 3-chloroperoxybenzoic acid . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield bismethylsulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine exhibit promising anticancer properties. For instance, modifications to the pyrrolopyrimidine scaffold have been linked to enhanced activity against specific cancer cell lines. A study demonstrated that certain analogs showed inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
Antiviral Properties
The compound has shown antiviral activity, particularly against RNA viruses. Studies have explored its efficacy in inhibiting viral replication mechanisms, making it a candidate for antiviral drug development. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance potency and selectivity against viral targets .
Neurological Applications
Cognitive Enhancers
Recent investigations have focused on the neuroprotective effects of pyrrolopyrimidine derivatives. These compounds have been evaluated for their ability to enhance cognitive function and protect against neurodegenerative diseases. In vitro studies suggest that they may modulate neurotransmitter systems, potentially offering new avenues for treating conditions like Alzheimer's disease .
Synthesis and Chemical Reactions
Building Blocks for Drug Development
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, facilitating the creation of complex molecules necessary for drug discovery. Researchers have utilized this compound in multi-step synthetic pathways to generate novel pharmacophores with enhanced biological activities .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
The exploration of SAR has been crucial in understanding how structural modifications influence the biological activity of pyrrolopyrimidine derivatives. Systematic variations in substituents on the nitrogen atoms or at the carbon positions have led to the identification of more potent compounds with reduced toxicity profiles. This iterative process is essential for developing safe and effective therapeutics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth in xenograft models |
| Antiviral Properties | Effective against RNA viruses | |
| Neurological Applications | Cognitive Enhancers | Potential neuroprotective effects |
| Synthesis | Building Blocks for Drug Development | Versatile reactivity for complex molecule synthesis |
| Structure-Activity Relationship (SAR) | Optimization of Biological Activity | Identification of potent derivatives |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrrolo-Pyrimidine Derivatives
(a) 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
- Molecular Formula : C₁₄H₁₂N₄
- Molar Mass : 236.27 g/mol
- Key Feature : Substitution at position 6 with a benzyl group (-CH₂C₆H₅).
- Applications : Used as a precursor or intermediate in synthesizing FAAH inhibitors, leveraging the nitrile group for covalent interactions with enzyme active sites .
(b) 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine hydrochloride
Table 1: Structural Comparison of Pyrrolo-Pyrimidine Derivatives
Core Structure Analogs: Pyrrolo-Pyrazine Derivatives
Zopiclone Free Base
- Molecular Formula : C₁₇H₁₇ClN₆O₃
- Molar Mass : 388.81 g/mol
- Key Feature : Pyrrolo[3,4-b]pyrazine core with a chloropyridinyl and methylpiperazine carboxylate substituent.
- Applications: Clinically used as a non-benzodiazepine hypnotic for insomnia treatment. The pyrazine core differs from the pyrimidine in the target compound but shares a fused bicyclic structure .
Functional Comparison in Drug Discovery
FAAH Inhibition Potential
The target compound and its benzyl-substituted derivative have been patented as FAAH modulators. FAAH is a key enzyme in endocannabinoid degradation, and inhibitors are explored for pain and neurodegenerative disorders. The nitrile group in these derivatives likely acts as a reactive electrophile, covalently binding to FAAH’s catalytic serine residue . In contrast, pyrazine-based compounds like zopiclone target GABAₐ receptors, highlighting divergent biological targets despite structural similarities .
Research Findings and Patent Landscape
- FAAH Modulators : Derivatives of the target compound are covered in patents (e.g., WO2010059610) for treating pain and inflammation .
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile (CAS No. 947305-16-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as a therapeutic agent against various diseases, including cancer and infectious diseases. Its unique structure contributes to its diverse pharmacological properties.
- Molecular Formula : CHN
- Molecular Weight : 146.149 g/mol
- IUPAC Name : this compound
- CAS Number : 947305-16-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine derivatives. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
| Compound | Cancer Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | |
| Compound B | MDA-MB-231 | 12.3 | |
| Compound C | A549 | 8.9 |
These compounds exhibited lower IC values compared to standard chemotherapeutics like 5-Fluorouracil (IC = 17.02 µM), indicating enhanced potency against these cancer cell lines.
Antiviral and Antifungal Activity
Pyrimidine derivatives, including those related to 6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine, have been reported to possess antiviral and antifungal activities. For example:
- Antiviral Effects : Several pyrimidines exhibit potent antiviral effects against viruses such as HIV and influenza.
- Antifungal Properties : The compound has shown effectiveness against fungal pathogens, making it a candidate for further development in antifungal therapies .
The biological activity of 6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both cancer cells and microorganisms.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine in vitro:
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with increasing concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Study on Antifungal Activity
Another investigation focused on the antifungal properties:
- Objective : Test the efficacy against Candida albicans.
- Methodology : Minimum inhibitory concentration (MIC) assays were performed.
- Results : The compound exhibited an MIC of 15 µg/mL, indicating strong antifungal activity compared to control agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile and its derivatives?
- Methodological Answer : The compound and its analogs are synthesized via cyclocondensation of substituted amines with nitrile-containing precursors. For example, refluxing 3-amino-2-cyanopyrrole derivatives with formamide in DMF under acidic conditions yields carbonitrile-functionalized pyrrolopyrimidines. Crystallization from ethanol-DMF mixtures improves purity . Alternative routes involve coupling chloro-pyrimidine intermediates with aryl amines in methanol, with yields optimized using catalytic acids like p-toluenesulfonic acid .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., distinct shifts for pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 173.082 for the base compound) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% recommended for biological assays) .
Q. What are the key pharmacological targets associated with this compound?
- Methodological Answer : The core structure acts as a scaffold for fatty acid amide hydrolase (FAAH) inhibitors, modulating endocannabinoid pathways. Derivatives with quinoline or aryl-hydroxyethylamino substituents show nanomolar IC values against FAAH . Substituted analogs also inhibit ATR kinase (e.g., IC = 12 nM for 8,8-dimethyl derivatives), validated via kinase selectivity panels and cellular assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives for enhanced biological activity?
- Methodological Answer :
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., Cl at C2) to improve target binding. For ATR inhibition, 5-acetyl or 4-thiophenyl groups increase potency by 10-fold compared to unsubstituted analogs .
- Ligand Efficiency Metrics : Calculate ligand lipophilicity efficiency (LLE = pIC – logP) to balance potency and solubility. Optimal LLE >5 is achieved with methyl or methoxy groups .
Q. What analytical methodologies are suitable for quantifying trace levels of this compound in biological matrices?
- Methodological Answer : Derivatize using d0/d6-N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine to enhance ionization efficiency. Analyze via LC-HRAM-MS/MS in parallel reaction monitoring (PRM) mode. Achieve LOQs of 1–5 fg on-column with a 10-µL injection volume . Validate using deuterated internal standards to correct for matrix effects.
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrrolopyrimidine derivatives?
- Methodological Answer :
- Bioassay Standardization : Replicate assays under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Computational Docking : Compare binding poses of analogs (e.g., 6,7-dihydro vs. fully aromatic cores) using molecular dynamics simulations to explain potency differences .
Q. What strategies are effective in resolving contradictory data in synthetic yield optimization for this compound?
- Methodological Answer : Apply design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature). For example, a central composite design revealed that DMF:water ratios >9:1 maximize yields (>75%) by reducing side-product formation . Conflicting results from literature should be re-evaluated using controlled reaction calorimetry to monitor exotherms and intermediate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
